molecular formula C7H10F3N B3014501 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane CAS No. 1934595-31-9

6-(Trifluoromethyl)-2-azaspiro[3.3]heptane

Cat. No.: B3014501
CAS No.: 1934595-31-9
M. Wt: 165.159
InChI Key: ICNKWUOOTHTJOO-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-2-azaspiro[3.3]heptane (CAS: 1934595-31-9) is a nitrogen-containing spirocyclic compound with a molecular formula of C₇H₁₀F₃N and an average molecular mass of 165.158 g/mol (monoisotopic mass: 165.076534) . Its spiro[3.3]heptane core consists of two fused three-membered rings, with a trifluoromethyl (-CF₃) substituent at the 6-position and a nitrogen atom at the 2-position. The compound is recognized for its structural rigidity, metabolic stability, and electronic effects imparted by the -CF₃ group, making it valuable in medicinal chemistry and materials science. Key identifiers include ChemSpider ID 61351624 and synonyms such as "2-Azaspiro[3.3]heptane, 6-(trifluoromethyl)" .

Properties

IUPAC Name

6-(trifluoromethyl)-2-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N/c8-7(9,10)5-1-6(2-5)3-11-4-6/h5,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNKWUOOTHTJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2-azaspiro[3

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(Trifluoromethyl)-2-azaspiro[3.3]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural analogs, highlighting substituents, synthesis routes, and applications:

Compound Name (CAS) Substituents/Modifications Molecular Formula Key Properties/Applications References
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane -CF₃ at position 6 C₇H₁₀F₃N Rigid scaffold for drug design; enhances lipophilicity
6-Amino-2-thiaspiro[3.3]heptane hydrochloride -NH₂ and sulfur (thia) in spiro core C₆H₁₁ClN₂S Improved metabolic stability; potential CNS drug candidate
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate -OH and tert-butyl carbamate at position 6 C₁₁H₁₉NO₃ Intermediate for functionalization; used in peptide mimetics
2-(4-(Trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro[3.3]heptane Pyridine substituent; diaza core C₁₃H₁₄F₃N₃ Enhanced π-π stacking; D3 receptor ligand
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane Oxygen (oxa) in spiro core; aryl substituent C₁₀H₁₀FN₂O₃ Key intermediate for antibiotic TBI-223 (87% yield at 100g scale)
[AuI(2-azaspiro[3.3]heptanyl)dtc]₂ Gold(I) coordination complex C₁₄H₂₀Au₂N₂S₄ Stable ligand for photoredox catalysis; HRMS-ESI confirmed

Physical and Spectral Properties

  • Melting Points :
    • tert-butyl (R)-6-((R)-tert-butylsulfinyl)-5-(2-chloro-4-fluorophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate (4d): 102–104°C .
    • [AuI(2-azaspiro[3.3]heptanyl)dtc]₂: Pale yellow solid with HRMS-ESI m/z 541.0176 .
  • Spectral Data :
    • Compound 4d (): $ ^1H $ NMR δ 7.60–7.56 (m, 1H), $ ^{13}C $ NMR δ 163.1 (C=O); HRMS confirms molecular ion .
    • tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate: $ ^1H $ NMR signals for -OH and tert-butyl groups .

Biological Activity

6-(Trifluoromethyl)-2-azaspiro[3.3]heptane is a compound notable for its unique spirocyclic structure, which incorporates a trifluoromethyl group. This structural characteristic enhances its lipophilicity, influencing its interactions with biological targets and making it a valuable molecule in medicinal chemistry. The compound has garnered attention for its potential therapeutic properties, particularly in modulating biological pathways through interactions with enzymes and receptors.

The presence of the trifluoromethyl group significantly alters the chemical behavior of this compound. This group increases the compound's lipophilicity, facilitating its ability to penetrate cellular membranes and interact with various biomolecules. The spirocyclic framework provides a rigid structure that can enhance binding affinity to hydrophobic pockets in proteins, which is crucial for its biological activity.

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies have begun to outline its potential mechanisms of action:

  • Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or allosteric sites, potentially affecting metabolic pathways.
  • Receptor Binding : Its structure allows for interactions with various receptors, possibly influencing signaling pathways related to neurotransmission and other physiological processes.

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionPotential Applications
This compoundEnzyme modulation, receptor bindingDrug design, therapeutic agents
6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-olSimilar structural features; potential for different biological activityInvestigational drugs
6,6-Difluorospiro[3.3]heptan-2-olVariations in reactivity due to difluoro groupsChemical synthesis

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Therapeutic Potential : A study investigated the interactions of this compound with soluble epoxide hydrolase (sEH), revealing that it could serve as a scaffold for developing inhibitors targeting this enzyme, which is implicated in various diseases, including hypertension and inflammation .
  • Synthesis and Derivatives : Research focused on synthesizing derivatives of azaspiro compounds has shown that modifications can lead to enhanced biological activities. For instance, the introduction of functional groups can alter binding affinities and selectivities towards specific biological targets .
  • Pharmacokinetics : The lipophilic nature of this compound suggests favorable pharmacokinetic properties, including improved absorption and distribution in biological systems .

Discussion

The unique structural attributes of this compound position it as a promising candidate in medicinal chemistry. Its ability to interact with biological molecules opens avenues for research into new therapeutic agents. Further investigations are necessary to fully elucidate its mechanisms of action and potential applications.

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